6-Methyl-3,4-dihydro-2H-pyran
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Overview
Description
6-Methyl-3,4-dihydro-2H-pyran is an organic compound with the molecular formula C6H10O. It is a heterocyclic compound featuring a six-membered ring containing one oxygen atom and a double bond. . It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C) . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the catalytic dehydration of tetrahydrofurfuryl alcohol using alumina or other suitable catalysts .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Lactones and carboxylic acids.
Reduction: Tetrahydropyran derivatives.
Substitution: Substituted pyrans with various functional groups.
Scientific Research Applications
6-Methyl-3,4-dihydro-2H-pyran has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyran involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular structure allows it to participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The oxygen atom in the ring can act as a nucleophile, while the double bond can participate in electrophilic addition reactions .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: This compound is similar in structure but lacks the methyl group at the 6-position.
Tetrahydropyran: A fully saturated analog of 6-Methyl-3,4-dihydro-2H-pyran.
2-Methyl-δ2-dihydropyran: Another name for this compound.
Uniqueness: this compound is unique due to the presence of the methyl group at the 6-position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h4H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBAXSUIRDPNFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166807 |
Source
|
Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-11-5 |
Source
|
Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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